Aiphanol

説明

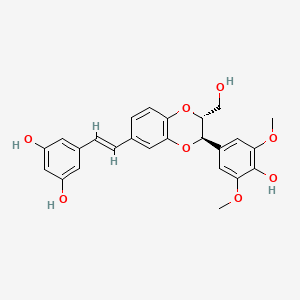

Structure

2D Structure

3D Structure

特性

分子式 |

C25H24O8 |

|---|---|

分子量 |

452.5 g/mol |

IUPAC名 |

5-[(E)-2-[(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C25H24O8/c1-30-21-10-16(11-22(31-2)24(21)29)25-23(13-26)32-19-6-5-14(9-20(19)33-25)3-4-15-7-17(27)12-18(28)8-15/h3-12,23,25-29H,13H2,1-2H3/b4-3+/t23-,25-/m1/s1 |

InChIキー |

KDMFHGGHQLUIRH-OOODPRFPSA-N |

異性体SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)/C=C/C4=CC(=CC(=C4)O)O)CO |

正規SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3)C=CC4=CC(=CC(=C4)O)O)CO |

同義語 |

aiphanol |

製品の起源 |

United States |

Chemical Profile of Aiphanol

Aiphanol is a stilbenolignan with a distinct and complex chemical structure. nih.gov It is characterized by a (2R)-2,3-dihydro-1,4-benzodioxin-2-ylmethanol core. This core is substituted at position 6 with a 2-(3,5-dihydroxyphenyl)ethenyl group and at position 3 with a 4-hydroxy-3,5-dimethoxyphenyl group. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C25H24O8 | nih.gov |

| Molecular Weight | 452.5 g/mol | nih.gov |

| IUPAC Name | 5-[(E)-2-[(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]benzene-1,3-diol | nih.gov |

| CAS Registry Number | 578020-29-8 (for the racemic mixture) | medchemexpress.com |

Biosynthetic Pathways of Aiphanol

Proposed Oxidative Coupling Mechanisms in Aiphanol Biosynthesis

The core mechanism proposed for this compound biosynthesis is the oxidative dimerization or coupling of its precursor molecules. wikipedia.orgmpg.dethegoodscentscompany.comwikipedia.org This process involves the formation of radicals from the phenolic precursors, followed by their coupling. thegoodscentscompany.comwikipedia.orguni.lu The oxidative coupling leads to the formation of the characteristic 1,4-benzodioxane (B1196944) ring system found in this compound. mpg.dewikipedia.orguni.lu

Research, including biomimetic synthesis studies, supports the idea that this coupling occurs through radical-radical interactions. wikipedia.orguni.lu Specifically, the cross-coupling of a monolignol and a stilbenoid precursor is key to forming the benzodioxane structure observed in stilbenolignans like this compound. wikipedia.orguni.lu This radical coupling mechanism is analogous to processes observed in the biosynthesis of other phenolic polymers in plants, such as lignin. wikipedia.orguni.lunih.gov

Precursor Molecules and Enzymatic Considerations

The primary precursor molecules involved in the biosynthesis of this compound have been identified as piceatannol (B1677779) and sinapyl alcohol. wikipedia.orgmpg.dethegoodscentscompany.comwikipedia.orguni.luuni.luwikipedia.org Piceatannol is a stilbenoid, while sinapyl alcohol is a monolignol, a type of phenylpropanoid. wikipedia.orgwikipedia.orgnih.gov

The proposed biosynthetic route involves the oxidative coupling of these two distinct precursors. wikipedia.orgmpg.dethegoodscentscompany.comwikipedia.orguni.luwikipedia.org This cross-coupling between piceatannol and sinapyl alcohol results in the formation of the this compound structure. wikipedia.orgmpg.dewikipedia.orguni.lu

While specific enzymes directly catalyzing the formation of this compound have not been explicitly detailed in all contexts, the oxidative coupling reactions characteristic of its biosynthesis are generally mediated by enzymes such as peroxidases and laccases in plant secondary metabolism. wikipedia.orguni.lu These enzymes facilitate the one-electron oxidation of phenolic substrates, generating the free radicals necessary for coupling. wikipedia.org The phenylpropanoid pathway provides the monolignol precursors, while stilbenoids like piceatannol are derived from a related but distinct branch, often involving chalcone (B49325) synthase and stilbene (B7821643) synthase. nih.gov

Here is a summary of the key molecules involved in the proposed biosynthesis of this compound:

| Molecule | Role in this compound Biosynthesis |

| Piceatannol | Precursor (Stilbenoid) |

| Sinapyl Alcohol | Precursor (Monolignol) |

| This compound | Product (Stilbenolignan) |

Comparative Analysis with Related Lignan (B3055560) and Stilbenoid Biosynthesis

This compound belongs to the class of stilbenolignans, which are considered metabolic hybrids. wikipedia.orgnih.gov Their biosynthesis shares features with both lignan and stilbenoid pathways. wikipedia.orgnih.govuni.lu

Lignan biosynthesis primarily involves the oxidative coupling of two phenylpropanoid units, often monolignols like coniferyl alcohol and sinapyl alcohol, mediated by dirigent proteins and laccases or peroxidases, leading to various types of linkages. wikipedia.orgwikipedia.orguni.lunih.gov Stilbenoid biosynthesis, on the other hand, typically involves the condensation of a cinnamoyl-CoA starter unit with malonyl-CoA units, catalyzed by stilbene synthase, producing a stilbene core like resveratrol (B1683913) or piceatannol. nih.gov

Stilbenolignans like this compound bridge these two pathways. They are formed by the oxidative coupling between a stilbenoid unit (like piceatannol) and a phenylpropanoid unit (like sinapyl alcohol). wikipedia.orgmpg.dewikipedia.orguni.lu This cross-coupling is a key distinguishing feature when compared to the homodimerization of phenylpropanoids in classic lignan biosynthesis or the polyketide-like synthesis of the stilbene backbone. wikipedia.orguni.lunih.gov The formation of the benzodioxane ring in this compound specifically arises from the coupling orientation between the catechol moiety of piceatannol and the monolignol. wikipedia.orguni.lu

The involvement of oxidative radical coupling catalyzed by enzymes like peroxidases and laccases is a common theme across lignin, lignan, and stilbenolignan biosynthesis, highlighting a shared enzymatic machinery for generating phenolic radicals. wikipedia.orguni.lunih.gov However, the nature of the coupling partners (two phenylpropanoids for many lignans, acyl-CoA and malonyl-CoA for stilbenoids, and a stilbenoid with a phenylpropanoid for stilbenolignans) defines the structural diversity within these classes of natural products. wikipedia.orgnih.gov

Total Synthesis Approaches to (±)-Aiphanol

The synthesis of racemic this compound, or (±)-Aiphanol, has been accomplished through several distinct methodologies, each featuring a different key strategy for constructing the core 1,4-benzodioxane stilbenolignan skeleton.

Another reported synthesis of (±)-Aiphanol employs an oxidative coupling reaction as the key step to form the 1,4-benzodioxane intermediate. jlu.edu.cnresearchgate.net In this route, coniferyl alcohol is coupled with catechol using silver(I) oxide (Ag₂O) as the catalyst. Following the successful formation of the dioxane ring, the stilbene portion of the molecule is constructed using a Wittig-Horner reaction. jlu.edu.cnresearchgate.net The final step involves deprotection to yield (±)-Aiphanol.

A biomimetic approach has also been described, mimicking the proposed natural biosynthetic pathway. rsc.orgpublish.csiro.au This method involves the silver(I)-mediated oxidative coupling of two different phenylpropanoid units: piceatannol and sinapic alcohol. rsc.orgpublish.csiro.au This reaction yields a mixture containing the racemic modification of this compound, (±)-Aiphanol, along with three other regio- and stereo-isomeric products that require separation. rsc.org

Table 1: Key Strategies in the Total Synthesis of (±)-Aiphanol

| Key Reaction | Reactants | Reagents/Conditions | Intermediate Formed | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | o-quinone and cinnamyl alcohol derivative | IBX oxidation, then cycloaddition at room temp. | 1,4-Benzodioxane | oup.com |

| Oxidative Coupling | Coniferyl alcohol and catechol | Ag₂O | 1,4-Benzodioxane | jlu.edu.cnresearchgate.net |

| Wittig-Horner Reaction | Phosphonate and aldehyde intermediate | Base | Stilbene moiety | jlu.edu.cnresearchgate.net |

| Biomimetic Oxidative Coupling | Piceatannol and sinapic alcohol | Ag₂O, benzene/acetone | Mixture of (±)-Aiphanol and isomers | rsc.orgpublish.csiro.au |

Enantioselective Synthesis of (-)-Aiphanol

The determination of the absolute stereochemistry of the naturally occurring this compound was achieved through its enantioselective total synthesis. publicationslist.orgresearchgate.net The synthesis of (-)-Aiphanol hinges on a Sharpless asymmetric dihydroxylation reaction to install the two contiguous stereocenters on the 1,4-benzodioxane ring system. rsc.orgresearchgate.net

The synthesis starts with a protected cinnamyl alcohol, specifically (E)-3,5-dimethoxy-4-(methoxymethoxy)cinnamyl alcohol. publicationslist.orgresearchgate.net This substrate undergoes asymmetric dihydroxylation using the chiral catalyst AD-mix-β. This key transformation yields a triol with the desired (1R,2R)-configuration, which was confirmed by X-ray crystallographic analysis of a bromo-derivative. researchgate.netresearchgate.net Subsequent chemical manipulations convert this triol intermediate into (-)-Aiphanol.

These synthetic studies unequivocally established that the natural enantiomer of this compound possesses the (S)-configuration at both the C-2' and C-3' positions of the dihydrobenzodioxane ring. publicationslist.orgresearchgate.netresearchgate.net The same research group also demonstrated that using AD-mix-α in the key dihydroxylation step leads to the synthesis of the unnatural enantiomer, (+)-Aiphanol. rsc.org

Design and Synthesis of this compound Analogues and Derivatives

Driven by the promising biological profile of this compound, significant research has been dedicated to the design and synthesis of its analogues and derivatives to explore structure-activity relationships (SAR) and develop more potent compounds. researchgate.net

In one extensive study, four series comprising 40 this compound derivatives and analogues were synthesized and evaluated for their anticancer activity. researchgate.netresearchgate.net The syntheses were based on the routes developed for the parent natural product, allowing for systematic modifications at various positions. The SAR studies revealed that the substituent at the 7-position of the benzo[b] Current time information in Bangalore, IN.acs.orgdioxane core is critical for anticancer activity. researchgate.net

Among the synthesized compounds, two analogues, designated 10j and 14c , demonstrated particularly potent and broad-spectrum antiproliferative activity against a panel of nine human tumor cell lines. researchgate.netresearchgate.net These compounds exhibited IC₅₀ values in the range of 0.81 to 10 µmol/L, representing an up to 80-fold increase in potency compared to the parent compound, this compound. researchgate.net Molecular docking studies suggested that compound 14c (as its enantiomer, ent-14c ) binds effectively to both VEGFR2 and COX-2, which are key targets in cancer therapy. researchgate.net

Additionally, other this compound derivatives have been investigated for different therapeutic applications. For instance, a derivative was shown to possess inhibitory activity against α-glucosidase, highlighting its potential for the development of new hypoglycemic agents. rsc.org

Table 2: Anticancer Activity of Potent this compound Analogues

| Compound | Target Cell Lines | IC₅₀ Range (µmol/L) | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound (parent) | 9 Tumor Cell Lines | > 80 (for most lines) | Natural Product | researchgate.net |

| Analogue 10j | 9 Tumor Cell Lines | 0.81 - 10 | Modified substituent at position 7 | researchgate.net |

| Analogue 14c | 9 Tumor Cell Lines | 0.81 - 10 | Modified substituent at position 7 | researchgate.net |

Spectroscopic Data and Structural Elucidation

The determination of Aiphanol's intricate molecular structure was accomplished through the use of various spectroscopic methods. acs.org

Key analytical techniques used include:

Mass Spectrometry (MS) : This technique was used to determine the molecular weight and elemental composition of this compound. mdpi.com

Ultraviolet (UV) and Infrared (IR) Spectroscopy : These methods provided information about the presence of specific functional groups and the electronic structure of the molecule. mdpi.com

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons of the stilbene (B7821643) bridge, and protons of the dihydrobenzodioxane ring system. | mdpi.com |

| ¹³C NMR | Resonances for all 25 carbon atoms, including those of the aromatic rings, the ethenyl bridge, and the dihydrobenzodioxane moiety. | mdpi.com |

| Mass Spectrometry | Provided the molecular formula C25H24O8. | wikidata.org |

Biological Activities and Mechanistic Investigations of Aiphanol

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Aiphanol has been shown to inhibit the growth of various cancer cells. researchgate.nete-century.us Its mechanisms involve the inactivation of multiple kinases and the promotion of apoptosis. researchgate.nete-century.us

Inhibition of Cellular Proliferation Across Diverse Cancer Cell Models

This compound has demonstrated the ability to inhibit the proliferation of a variety of cancer cell types. researchgate.nete-century.us Research indicates that colon cancer cell lines, specifically HCT116 and HT29, are particularly sensitive to this compound. e-century.us The antiproliferative effects of this compound are linked to the inactivation of several key kinases, including FAK, AKT, and ERK. researchgate.nete-century.us Furthermore, this compound treatment leads to the upregulation of BAX and cleaved caspase-3, which are instrumental in promoting cancer cell apoptosis. researchgate.nete-century.us Studies have also shown that this compound can induce cell cycle arrest at the G2/M phase in HCT116 and HT29 cells and increase the levels of autophagy markers Beclin 1 and LC3-II. e-century.us

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| HCT116 | Colon Cancer | Sensitive to this compound; G2/M phase arrest; Increased autophagy markers. | e-century.us |

| HT29 | Colon Cancer | Sensitive to this compound; G2/M phase arrest; Increased autophagy markers. | e-century.us |

| T24 | Bladder Cancer | This compound inhibits proliferation. | researchgate.net |

| UMUC3 | Bladder Cancer | This compound inhibits proliferation. | researchgate.net |

| 4T1 | Breast Cancer | This compound inhibits proliferation. | nih.gov |

| LoVo | Colon Cancer | This compound inhibits migration and invasion. | e-century.us |

| SW620 | Colon Cancer | This compound inhibits migration and invasion. | e-century.us |

Impact on Cell Colony and Soft Agar (B569324) Formation Assays

The tumorigenic potential of cancer cells can be assessed using colony formation and soft agar assays, which measure anchorage-independent growth, a hallmark of cellular transformation. reactionbiology.comcase.edu this compound has been shown to dose-dependently reduce the ability of colon cancer cells to form colonies in both plate colony formation and soft agar assays, indicating its potential to counteract the tumorigenic capacity of these cells. e-century.us

Anti-Metastatic and Anti-Invasive Capacities

This compound has demonstrated significant effects in inhibiting cancer cell metastasis and invasion. researchgate.nete-century.us These capabilities are attributed to its modulation of key cellular processes involved in cancer cell motility and tissue invasion. researchgate.nete-century.us

Suppression of Cancer Cell Migration and Invasion in vitro

Studies have shown that this compound significantly inhibits the migration and invasion of various cancer cells. researchgate.nete-century.us For instance, in LoVo and SW620 colon cancer cells, this compound treatment for 24 hours led to a notable reduction in their migratory and invasive capabilities as evaluated by Transwell assays. e-century.us Similarly, this compound has been reported to inhibit the invasion of 4T1 mouse breast cancer cells. e-century.us This suppression of migration and invasion is a critical aspect of its anti-cancer activity. researchgate.nete-century.us

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is crucial for developmental processes and has been implicated in tumor progression and metastasis. dovepress.comfrontiersin.org this compound has been found to inhibit EMT, a key process in cancer cell migration and invasion. researchgate.nete-century.us The inhibition of EMT by this compound is associated with changes in the expression of EMT-related markers. e-century.us For example, quercetin, another natural compound, has been shown to antagonize EMT by upregulating E-Cadherin and downregulating N-Cadherin and Vimentin. e-century.us this compound's ability to modulate EMT contributes to its anti-metastatic potential. researchgate.nete-century.us

Inhibition of F-actin Aggregation

The actin cytoskeleton plays a crucial role in cell motility. elifesciences.orgpurdue.edu this compound has been shown to inhibit F-actin aggregation, a process essential for the formation of cellular structures required for cell movement. researchgate.nete-century.us In LoVo and SW620 cells, treatment with this compound led to a disruption of the F-actin structure. e-century.us This inhibition of F-actin aggregation is another mechanism through which this compound exerts its anti-migratory and anti-invasive effects. researchgate.nete-century.us

Anti-Angiogenic Activity

This compound, a natural stilbenolignan, demonstrates notable anti-angiogenic properties by targeting key pathways involved in the formation of new blood vessels. nih.govnih.gov Its mechanism of action involves the direct inhibition of critical receptor tyrosine kinases and enzymes that are fundamental to the angiogenic process.

Inhibition of Endothelial Cell Proliferation and Tube Formation

This compound has been shown to effectively suppress the processes of endothelial cell proliferation and the formation of capillary-like structures, which are essential steps in angiogenesis. Research indicates that this compound dose-dependently inhibits vascular endothelial growth factor (VEGF)-induced neovascularization in human umbilical vein endothelial cells (HUVECs). researchgate.net This inhibition is linked to its ability to block the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of VEGF signaling in endothelial cells.

Furthermore, this compound has been observed to inhibit the proliferation of HUVECs. researchgate.net It also interferes with the formation of tube-like structures by endothelial cells, a crucial stage in the development of a vascular network. researchgate.net This activity is attributed to its dual-targeting of VEGFR2 and cyclooxygenase-2 (COX-2), an enzyme that also plays a role in promoting angiogenesis. nih.gov

Effects on Neovascularization in ex vivo and in vivo Models

The anti-angiogenic effects of this compound have been corroborated in both ex vivo and in vivo models. In ex vivo studies, such as the chick chorioallantoic membrane (CAM) assay, this compound has demonstrated a significant reduction in microvascular growth. researchgate.net This model provides a living tissue environment to observe the formation of new blood vessels and the inhibitory impact of test compounds.

In vivo studies using animal models have further solidified the anti-angiogenic potential of this compound. In tumor-bearing mice, administration of this compound was associated with impaired angiogenesis. nih.govnih.gov The compound's ability to repress VEGFR2 and COX-2 is a key factor in its attenuation of tumor-associated angiogenesis. nih.gov These findings highlight this compound's capacity to disrupt neovascularization in a complex biological system. nih.govnih.gov

Anti-Lymphangiogenic Activity

In addition to its anti-angiogenic effects, this compound exhibits potent anti-lymphangiogenic activity, targeting the formation of new lymphatic vessels. nih.govnih.gov This is significant as lymphangiogenesis is a critical pathway for the metastatic spread of cancer. nih.gov this compound's inhibitory action is primarily mediated through its direct interaction with key components of the lymphangiogenic signaling cascade. nih.govnih.gov

Counteraction of Lymphatic Endothelial Cell Proliferation and Migration

This compound has been demonstrated to directly counteract the proliferation and migration of lymphatic endothelial cells (LECs), which are foundational processes for building new lymphatic vessels. nih.govnih.gov In vitro studies have shown that this compound, in a concentration-dependent manner, inhibits the proliferation, migration, and tubular formation of human dermal lymphatic endothelial cells (HDLECs) that are stimulated by Vascular Endothelial Growth Factor-C (VEGF-C). nih.govnih.gov

This inhibitory effect is directly linked to this compound's ability to bind to and block the kinase activity of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), the primary receptor for VEGF-C. nih.govnih.gov Interestingly, the compound's effect on proliferation appears to be cell-type specific, as it inhibited the proliferation of HDLECs but not mouse lymphatic endothelial cells (MLECs). nih.gov The reduction of the inhibitory potency of this compound following VEGFR3 knockdown further confirms that VEGFR3 is a crucial target. nih.gov

Attenuation of Lymphatic Vessel Formation ex vivo and in vivo

The anti-lymphangiogenic activity of this compound observed in vitro extends to more complex biological models. Ex vivo experiments using spheroids of both mouse and human LECs have shown that this compound dose-dependently decreases lymphatic vessel formation and sprouting. nih.gov Furthermore, it effectively blocked lymphatic sprouting from axillary lymph nodes isolated from mice. nih.gov

In vivo evidence further supports these findings. In a Matrigel plug assay, treatment with this compound resulted in a decreased density of lymphatic vessels, as indicated by the lymphatic vessel marker Lyve-1. nih.gov In a breast cancer mouse model, oral administration of this compound led to a dose-dependent decrease in lymphatic metastasis, which was associated with impaired lymphangiogenesis within the tumor microenvironment. nih.govnih.gov This demonstrates this compound's potential to attenuate lymphatic vessel formation in a living organism. nih.govnih.gov

Apoptosis Induction and Cell Cycle Regulation

This compound influences cell fate and proliferation through the induction of apoptosis and regulation of the cell cycle, with distinct effects observed in different cell types. nih.gove-century.us While it promotes programmed cell death in various cancer cells, its effect on lymphatic endothelial cells appears to be primarily through cell cycle arrest. nih.gove-century.us

In several types of cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis. researchgate.nete-century.usresearchgate.net The mechanism underlying this pro-apoptotic effect involves the upregulation of the pro-apoptotic protein BAX and the executioner caspase, cleaved caspase-3. researchgate.nete-century.us Additionally, this compound contributes to the inactivation of key survival signaling kinases, including FAK, AKT, and ERK. researchgate.nete-century.us

Conversely, in human dermal lymphatic endothelial cells (HDLECs), this compound does not appear to induce apoptosis within a 24 to 96-hour timeframe. nih.gov Instead, it influences the cell cycle by causing an increase in the proportion of cells in the G1 phase. nih.gov This suggests that in non-cancerous lymphatic endothelial cells, this compound's primary mechanism for inhibiting proliferation is through cell cycle arrest rather than the induction of apoptosis. nih.gov

Data Tables

| Target | IC₅₀ (μM) | Associated Activity |

|---|---|---|

| VEGFR3 | 0.29 | Anti-Lymphangiogenic |

| VEGFR2 | 0.92 | Anti-Angiogenic |

| Cell Type | Effect | Concentration (μM) | Mechanism |

|---|---|---|---|

| HUVECs | Inhibition of VEGF-induced neovascularization | 7.5 - 30 | VEGFR2 Inhibition |

| HDLECs | Inhibition of VEGF-C-induced proliferation & migration | 7.5 - 30 | VEGFR3 Inhibition |

| HDLECs | G1 Phase Cell Cycle Arrest | Not Specified | - |

| Cancer Cells | Apoptosis Induction | Not Specified | Upregulation of BAX/Cleaved Caspase-3; Inactivation of FAK/AKT/ERK |

Promotion of Apoptosis in Cancer Cells

This compound has demonstrated the ability to inhibit the proliferation of various types of cancer cells. researchgate.net Studies have shown that it can effectively trigger apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer effects, as apoptosis is a natural process that eliminates damaged or unwanted cells, and its dysregulation is a hallmark of cancer. researchgate.netmdpi.com Research indicates that this compound's pro-apoptotic activity is linked to its ability to inactivate multiple kinases, which are enzymes that play a critical role in cell signaling and survival. researchgate.netnih.gov By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival, ultimately leading to their demise. researchgate.net

Modulation of Apoptotic Marker Expression (e.g., BAX, Caspase-3)

The pro-apoptotic effects of this compound are further substantiated by its ability to modulate the expression of key apoptotic markers. Research has revealed that this compound treatment leads to the upregulation of BAX, a pro-apoptotic protein, and cleaved caspase-3. researchgate.netnih.gove-century.us BAX plays a pivotal role in initiating the mitochondrial pathway of apoptosis, while caspase-3 is a key executioner enzyme that carries out the final steps of cell death. e-century.usnih.gov The increased expression of these markers provides strong evidence for this compound's ability to induce apoptosis in cancer cells. researchgate.netnih.gov Conversely, the expression of anti-apoptotic proteins is often downregulated by compounds that promote apoptosis, further shifting the balance towards cell death. oatext.com

Table 1: Effect of this compound on Apoptotic Markers

| Marker | Effect of this compound | Role in Apoptosis |

| BAX | Upregulation researchgate.netnih.gove-century.us | Pro-apoptotic; promotes the release of mitochondrial factors that trigger cell death. e-century.us |

| Caspase-3 | Upregulation of cleaved form researchgate.netnih.gove-century.us | Executioner caspase; responsible for the final stages of apoptosis. nih.gov |

Induction of Cell Cycle Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, this compound has been found to cause cell cycle arrest, specifically in the G2/M phase. researchgate.netmedchemexpress.com The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the proliferation of cancer cells. By halting the cell cycle at the G2/M checkpoint, this compound prevents cancer cells from entering mitosis and dividing, thereby inhibiting tumor growth. nih.govmdpi.com This effect is often associated with the modulation of cell cycle regulatory proteins. nih.gov

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory activity, primarily through its inhibition of key enzymes involved in the inflammatory cascade.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Enzyme Inhibition

This compound has been identified as a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. medchemexpress.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govverywellhealth.com While COX-1 is constitutively expressed and plays a role in normal physiological functions, COX-2 is typically induced at sites of inflammation. frontiersin.orgnih.gov this compound demonstrates a particularly strong inhibitory effect on COX-1, with a reported IC₅₀ value of 1.9 μM, and a weaker but still significant effect on COX-2, with an IC₅₀ of 9.9 μM. medchemexpress.com The ability to inhibit both isoforms contributes to its broad anti-inflammatory profile.

Table 2: this compound Inhibition of COX Enzymes

| Enzyme | IC₅₀ |

| COX-1 | 1.9 μM medchemexpress.com |

| COX-2 | 9.9 μM medchemexpress.com |

Suppression of Prostaglandin (B15479496) E2 (PGE2) Production

Consistent with its inhibition of COX enzymes, this compound has been shown to suppress the production of prostaglandin E2 (PGE2). medchemexpress.com PGE2 is a major pro-inflammatory prostaglandin that is synthesized by COX-2 and plays a critical role in various inflammatory processes and is also implicated in cancer progression. nih.govplos.orgnih.gov By reducing PGE2 levels, this compound can effectively dampen the inflammatory response. medchemexpress.combinasss.sa.cr

Antioxidant Activity

Free Radical Scavenging Capabilities

This compound, a naturally occurring stilbenolignan, possesses antioxidant properties characteristic of phenolic compounds. unicampus.it Phenolic compounds are well-regarded for their ability to scavenge free radicals, such as reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage. frontiersin.orgnih.gov This capacity is fundamental to their anti-inflammatory and health-promoting effects. unicampus.it The structure of this compound, rich in hydroxyl groups, provides the chemical basis for its antioxidant activity. researchgate.net While specific studies quantifying this compound's scavenging activity against various radicals (e.g., DPPH, ABTS) are not extensively detailed in the available literature, its classification as a polyphenol implies this capability. frontiersin.orgnih.gov The antioxidant action of such compounds is crucial as it can interrupt oxidative chain reactions that contribute to cellular damage. frontiersin.org

Potential Mechanisms of Antioxidant Action (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

The antioxidant effects of phenolic compounds like this compound are primarily executed through two main chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.orgsci-hub.senih.gov Although direct experimental studies delineating the dominant antioxidant pathway for this compound are limited, its molecular structure allows for a theoretical discussion of these potential mechanisms.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, effectively neutralizing the radical and terminating the oxidative chain reaction. frontiersin.orgnih.gov The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a higher reactivity and antioxidant efficacy. frontiersin.org For polyphenols, the resulting antioxidant radical is often stabilized by resonance, making the initial H-atom donation more favorable. researchgate.net Theoretical studies on similar stilbenoids, such as piceatannol (B1677779) and isorhapontigenin, have identified HAT as a key mechanism for scavenging certain free radicals. plos.org

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. sci-hub.sefrontiersin.org The antioxidant's radical cation can then typically deprotonate to form a more stable radical. frontiersin.org The feasibility of this pathway is assessed by the ionization potential (IP) of the antioxidant; a lower IP facilitates electron donation. sci-hub.se For many polyphenols, HAT and SET pathways can occur concurrently, with the dominant mechanism depending on factors like the specific radical involved, solvent polarity, and the chemical structure of the antioxidant. frontiersin.org

Given this compound's stilbenolignan structure, which includes multiple phenolic hydroxyl groups, it is highly probable that its antioxidant activity proceeds through one or both of these established mechanisms. researchgate.netacs.org

Molecular Target Identification and Pathway Modulation

Direct Binding and Kinase Inhibition of VEGFR2 and VEGFR3

Research has identified Vascular Endothelial Growth Factor Receptors 2 (VEGFR2) and 3 (VEGFR3) as direct molecular targets of this compound. researchgate.nete-century.us this compound has been shown to inhibit the kinase activity of these receptors, which are crucial for angiogenesis (blood vessel formation) and lymphangiogenesis (lymphatic vessel formation), respectively. nih.govmedchemexpress.com

In a cell-free ADP-Glo™ kinase assay, this compound was demonstrated to directly bind to and block the kinase activity of VEGFR3 with a half-maximal inhibitory concentration (IC₅₀) value of 0.29 μM. nih.govresearchgate.net Similarly, it effectively inhibits VEGFR2 with an IC₅₀ of 0.92 μM. medchemexpress.commedchemexpress.com This dual inhibition of both VEGFR2 and VEGFR3 is a notable characteristic of this compound's activity. e-century.usresearchgate.net By inhibiting the tyrosine phosphorylation of these receptors, this compound blocks the initiation of downstream signaling cascades that promote endothelial and lymphatic endothelial cell proliferation and migration. nih.gov

Direct Binding and Enzyme Inhibition of COX1 and COX2

This compound was initially reported for its ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov These enzymes are key mediators of inflammation through their role in converting arachidonic acid into prostaglandins. frontiersin.org this compound exhibits significant inhibitory activity against both isoforms. medchemexpress.com

Studies have reported its inhibitory effect on COX-1 to be particularly strong, with an IC₅₀ value of 1.9 μM. medchemexpress.com Its inhibition of COX-2 is also significant, with a reported IC₅₀ of 9.9 μM. medchemexpress.com The ability to simultaneously suppress the activity of both VEGFR and COX enzymes is a unique feature of this compound. nih.govresearchgate.net

| Target | Activity | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| VEGFR2 | Kinase Inhibition | 0.92 | medchemexpress.com |

| VEGFR3 | Kinase Inhibition | 0.29 | nih.govresearchgate.net |

| COX-1 | Enzyme Inhibition | 1.9 | medchemexpress.com |

| COX-2 | Enzyme Inhibition | 9.9 | medchemexpress.com |

Inactivation of Focal Adhesion Kinase (FAK), AKT, and ERK Kinases

The inhibitory action of this compound on upstream receptors like VEGFR2 and VEGFR3 leads to the subsequent inactivation of several critical downstream kinases, including Focal Adhesion Kinase (FAK), Protein Kinase B (AKT), and Extracellular Signal-regulated Kinase (ERK). e-century.usnih.gov These kinases are central components of signaling pathways that regulate cell survival, proliferation, and migration. plos.orge-century.us

Upon stimulation by factors like VEGF-C, VEGFR3 activation normally leads to the phosphorylation and activation of FAK, AKT, and ERK. nih.gov Studies have shown that this compound suppresses the phosphorylation of these downstream kinases. nih.gov While some research notes that this compound may have a weak direct inhibitory effect on AKT and ERK, the pronounced inactivation observed in cellular models is considered to be primarily the result of its potent blockade of upstream VEGFR phosphorylation. nih.gov The inactivation of the FAK/AKT/ERK signaling axis is a key mechanism behind this compound's observed anti-proliferative and anti-metastatic effects. e-century.us

Impact on COX2-PGE2-VEGF-C and COX2-PGE2-MMP2/9 Signaling Axes

This compound has been demonstrated to disrupt key signaling axes that are dependent on COX-2 activity. e-century.usnih.gov Specifically, it downregulates the COX2-Prostaglandin E2 (PGE2)-VEGF-C and the COX2-PGE2-Matrix Metalloproteinase (MMP) 2/9 axes in cancer cells and macrophages. nih.govresearchgate.net

By directly inhibiting the enzymatic activity of COX-2, this compound reduces the production of PGE2. nih.gov This reduction in PGE2 subsequently leads to decreased secretion of VEGF-C, a crucial growth factor for lymphangiogenesis. nih.govresearchgate.net This interference with the COX2-PGE2-VEGF-C axis in both tumor cells and tumor-associated macrophages contributes to its ability to suppress lymphatic vessel formation. nih.gov

Furthermore, the COX-2-PGE2 pathway is known to regulate the expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. nih.govplos.org this compound treatment has been shown to decrease the protein levels of MMP-2 and MMP-9. nih.gov This effect on the COX2-PGE2-MMP2/9 axis suggests a mechanism by which this compound can inhibit the invasive potential of tumor cells. e-century.usnih.gov

Influence on Macrophage Infiltration in the Tumor Microenvironment

Tumor-associated macrophages (TAMs) are a major component of the immune cell infiltrate in the tumor microenvironment (TME) and are known to play a critical role in tumor progression. plos.orgmdpi.comfrontiersin.org In many cancers, a high density of TAMs is associated with poor prognosis, as they can promote tumor growth, angiogenesis, metastasis, and suppress anti-tumor immunity. plos.orgmdpi.comnih.gov These macrophages often resemble an "M2-like" polarized phenotype, which is involved in tissue remodeling and anti-inflammatory responses that can be co-opted by the tumor to its advantage. mdpi.comfrontiersin.org

Recent research has demonstrated that the natural stilbenolignan, this compound, can influence the infiltration of these crucial immune cells. In studies involving 4T1-luc breast tumor-bearing mice, the administration of this compound was associated with a notable decrease in macrophage infiltration into the tumor tissue, alongside its effects on angiogenesis and lymphangiogenesis. researchgate.netnih.govresearchgate.net This suggests that part of this compound's anti-metastatic activity is mediated through its modulation of the tumor immune microenvironment.

The mechanism underlying this compound's effect on macrophages involves the inhibition of the cyclooxygenase-2 (COX2) enzyme. nih.govnih.gov COX2 is an important enzyme in tumor cells and TAMs that facilitates the production of prostaglandin E2 (PGE2). researchgate.netresearchgate.net PGE2, in turn, can stimulate the production of vascular endothelial growth factor C (VEGF-C), a key driver of lymphangiogenesis. researchgate.netnih.gov

In vitro studies have shown that this compound directly targets this pathway within macrophages. Treatment of THP-1-derived macrophages with this compound resulted in a significant reduction in the secretion of both PGE2 and VEGF-C. nih.gov This action disrupts a critical signaling axis (COX2-PGE2-VEGF-C) that macrophages use to promote a pro-tumorigenic environment. researchgate.netnih.gov By inhibiting the secretion of these factors from macrophages, this compound reduces the paracrine signaling that stimulates the formation of lymphatic vessels (lymphangiogenesis), a primary route for cancer metastasis. nih.gov

The table below summarizes the effect of this compound on the secretion of key signaling molecules from cultured macrophages.

| Treatment Group | Analyte | Concentration (pg/mL) | % of Control |

| Control | PGE2 | ~3500 | 100% |

| This compound (30 µM) | PGE2 | ~1500 | ~43% |

| Control | VEGF-C | ~150 | 100% |

| This compound (30 µM) | VEGF-C | ~75 | ~50% |

| Data is estimated from graphical representations in scientific literature and is intended for illustrative purposes. nih.gov |

These findings indicate that this compound's biological activity extends to modulating the function of immune cells within the TME. By reducing the infiltration of macrophages and inhibiting their capacity to secrete pro-lymphangiogenic factors, this compound disrupts the supportive network that tumors establish for their growth and dissemination. researchgate.netnih.gov This multi-targeting action, which includes direct effects on cancer cells, endothelial cells, and immune cells like macrophages, underscores its potential as a compound for further investigation in cancer research. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Aiphanol and Its Derivatives

Identification of Key Structural Features for Biological Activity

Initial studies on Aiphanol revealed its inhibitory activity against COX-1 and COX-2 enzymes. psu.edunih.gov The unique stilbenolignan skeleton, incorporating both a stilbene (B7821643) and a phenylpropane unit linked by a 1,4-dioxane (B91453) bridge, is considered fundamental to its activity. psu.edunih.govunimi.it

Further SAR investigations, particularly in the context of anticancer and anti-angiogenic activities, have highlighted the significance of specific positions on the this compound scaffold. Studies involving the design and synthesis of various derivatives have indicated that the substituent at the 7-position of the benzo-1,4-dioxane moiety is particularly crucial for anticancer activity. researchgate.netresearchgate.netnih.govresearchgate.netdp.tech Molecular docking studies have provided insights into how this compound and its analogues interact with their biological targets, such as VEGFR2 and COX2, suggesting that specific structural arrangements facilitate tight binding. researchgate.netresearchgate.netnih.govresearchgate.net

While detailed data tables on specific SAR findings across a broad range of derivatives were not extensively available in the search results, the consistent emphasis on the 7-position of the benzodioxane ring across multiple studies underscores its importance for biological activity.

Optimization of this compound Scaffold for Enhanced Efficacy

Efforts to optimize the this compound scaffold have involved synthesizing a series of derivatives and evaluating their biological activities compared to the parent compound. One study designed and synthesized four series comprising 40 this compound derivatives and analogues to assess their anticancer activity. researchgate.netresearchgate.netnih.govdp.techresearchgate.net This research identified analogues that exhibited significantly more potent and broad-spectrum antiproliferative activity against various tumor cell lines compared to this compound. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

For instance, analogues designated as 10j and 14c demonstrated IC50 values ranging from 0.81 to 10 µmol/L, representing up to an 80-fold increase in potency compared to the parent this compound. researchgate.netresearchgate.netnih.govresearchgate.net These findings strongly suggest that structural modifications can lead to substantially enhanced efficacy. The SAR studies associated with these optimized compounds further reinforced the critical role of the substituent at the 7-position of the benzo-1,4-dioxane ring for potent anticancer activity. researchgate.netresearchgate.netnih.govresearchgate.netdp.tech

The optimization process involves systematic structural variations to understand their impact on target binding and downstream biological effects. While specific data tables detailing the structure and activity of all 40 derivatives were not retrieved, the reported significant increase in potency for compounds like 10j and 14c highlights the success of scaffold optimization efforts. Molecular docking studies with these optimized analogues, such as compound 14c, have shown tight binding to key targets like VEGFR2 and COX2, providing a molecular basis for their enhanced activity. researchgate.netresearchgate.netnih.govresearchgate.net

These studies collectively demonstrate that while the core stilbenolignan skeleton is essential, modifications at specific positions, particularly the 7-position of the benzodioxane moiety, can significantly influence and enhance the biological activity of this compound derivatives.

Future Research Directions and Unexplored Avenues

Investigation of Aiphanol's Interactions with Novel Biological Targets

While this compound has been shown to target VEGFR2, VEGFR3, and COX2, as well as influence kinases like FAK, AKT, and ERK, its full spectrum of biological targets remains to be comprehensively mapped. nih.govmedchemexpress.com Future research should employ advanced proteomic and genomic approaches to identify additional proteins and pathways directly or indirectly modulated by this compound treatment. Understanding these novel interactions could reveal previously unknown therapeutic applications or provide insights into potential off-target effects. For instance, given its multi-targeting nature, investigating its binding affinity and functional effects on other kinases or signaling molecules implicated in various diseases could uncover new therapeutic opportunities. nih.govnih.gov

Exploration of this compound's Potential in Other Disease Models (non-human)

Current research on this compound has primarily focused on its anticancer properties, utilizing mouse and zebrafish models for in vivo studies. nih.govmdpi.com While these models have provided valuable insights into its effects on tumor growth, metastasis, angiogenesis, and lymphangiogenesis, exploring its potential in other non-human disease models is crucial. nih.govnih.govresearchgate.net Given its anti-inflammatory and potential antioxidant properties, investigating its efficacy in models of inflammatory diseases, cardiovascular disorders, or neurodegenerative conditions could be fruitful. medchemexpress.comrsc.orgtandfonline.com For example, exploring its impact on disease progression in established non-human primate models relevant to neurological disorders or infectious diseases could provide more translatable data for potential human applications. creative-diagnostics.comzoores.ac.cn Furthermore, utilizing diverse animal models could help identify disease contexts where this compound's multi-targeting profile offers a unique therapeutic advantage.

Advanced Synthetic Strategies for this compound Analogues

The development of this compound as a therapeutic agent necessitates efficient and scalable synthetic methods. While some synthetic routes for this compound and its derivatives have been reported, including those utilizing coupling and Horner-Wittig reactions, exploring advanced synthetic strategies is essential for generating sufficient quantities for extensive research and potential clinical development. acs.orgresearchgate.net Future research should focus on developing more concise, cost-effective, and environmentally friendly total synthesis routes. anu.edu.au Additionally, the rational design and synthesis of novel this compound analogues with improved potency, selectivity, pharmacokinetic properties, and reduced potential side effects is a critical area. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions, such as the 7-position of the benzo-1,4-dioxane core, can significantly impact anticancer activity, suggesting promising avenues for analogue synthesis. researchgate.netresearchgate.net

Detailed Mechanistic Studies of this compound's Cellular Effects

Although studies have identified that this compound can induce apoptosis and inhibit processes like epithelial-mesenchymal transition (EMT) and F-actin aggregation in cancer cells, the detailed molecular mechanisms underlying these effects require further investigation. nih.govresearchgate.net Future research should delve deeper into the specific signaling pathways, protein interactions, and genetic or epigenetic modifications influenced by this compound treatment. Techniques such as transcriptomics, proteomics, and advanced live-cell imaging could provide a more comprehensive understanding of how this compound exerts its cellular effects. For instance, clarifying the direct targets responsible for the inactivation of FAK, AKT, and ERK, or the specific mechanisms leading to BAX upregulation and caspase-3 cleavage, would provide valuable insights into its mode of action. nih.gove-century.us

Synergistic Effects of this compound with Other Compounds in in vitro or in vivo Preclinical Settings

Given this compound's multi-targeting capabilities, investigating its synergistic effects in combination with other therapeutic agents holds significant promise. nih.govnih.gov Preclinical studies, both in vitro and in vivo, should explore combinations of this compound with existing chemotherapy drugs, targeted therapies, or immunotherapies. For example, research has shown that combining COX2 inhibitors with VEGFR inhibitors can enhance efficacy in breast cancer models, suggesting a potential synergy with this compound which targets both. researchgate.net Studies could evaluate combination indices in cell viability assays or assess improved tumor growth inhibition and reduced metastasis in animal models when this compound is administered alongside other compounds. nih.govresearchgate.net Identifying synergistic combinations could lead to more effective treatment strategies and potentially allow for lower doses of individual agents, thereby reducing toxicity. mdpi.com

Q & A

Q. What are the primary molecular targets of Aiphanol, and how are these identified experimentally?

this compound exerts its anti-angiogenic effects by dual-targeting VEGFR2 and COX2 . The identification of these targets involved:

- Kinase profiling assays to screen inhibitory activity against VEGFR2 (IC₅₀ = 0.92 µM via ADP-Glo™ analysis) .

- Microscale thermophoresis (MST) and surface plasmon resonance (SPR) to quantify binding affinity (Kd) between this compound and COX2 .

- Comparative studies with known inhibitors (e.g., bevacizumab for VEGFR2, celecoxib for COX2) to validate specificity .

Q. Which experimental models are commonly used to evaluate this compound’s anti-angiogenic effects?

Key models include:

- In vitro : Human umbilical vein endothelial cell (HUVEC) tube formation assays (30 µM this compound reduced VEGF-induced tube formation by >50%) .

- Ex vivo : Chick chorioallantoic membrane (CAM) assays (this compound inhibited VEGF-induced neovascularization at 30 µM, n=4/group) .

- In vivo : Mouse xenograft models (30 mg/kg this compound reduced tumor growth and plasma PGE2/VEGF levels, n=7/group) .

Q. How does this compound’s inhibitory activity compare to structurally similar compounds like resveratrol?

In HUVEC assays, this compound (30 µM) showed superior inhibition of tube formation compared to resveratrol, naringenin, and kaempferol (quantified via mesh number analysis) . This suggests its unique stilbenolignan structure enhances target engagement .

Advanced Research Questions

Q. What methodologies resolve contradictions between this compound’s in vitro and in vivo efficacy data?

Discrepancies may arise due to bioavailability or off-target effects. Strategies include:

- Pharmacokinetic profiling (e.g., plasma ELISA for PGE2/VEGF levels in treated mice to confirm target engagement ).

- Dual siRNA knockdown of VEGFR2 and COX2 in HUVECs to isolate mechanisms (this compound’s effect diminished in single-knockdown models, confirming dual targeting) .

Q. How can researchers optimize this compound dosing in preclinical studies to balance efficacy and toxicity?

- Dose-response curves in multiple models (e.g., CAM assays used 10–50 µM; mouse models tested 10–30 mg/kg) .

- Toxicokinetic studies monitoring liver enzymes and body weight in vivo.

- Comparative IC₅₀ analysis across targets (e.g., COX1 vs. COX2 inhibition: IC₅₀ = 1.9 µM vs. 9.9 µM) to prioritize dosing for specificity .

Q. What statistical approaches are recommended for analyzing this compound’s anti-tumor data?

- ANOVA with post-hoc tests for multi-group comparisons (e.g., tumor volume, vascular density in xenograft models, n=7/group) .

- Linear regression to correlate PGE2/VEGF levels with tumor suppression .

- Power analysis to determine sample size adequacy in low-effect scenarios (e.g., subtle changes in microvascular area) .

Q. How do researchers validate this compound’s dual-targeting mechanism in complex tumor microenvironments?

- Multiplex immunohistochemistry (IHC) for co-localization of VEGFR2 and COX2 in tumor sections .

- Combination therapy experiments (e.g., this compound + bevacizumab) to assess additive/synergistic effects .

- Single-cell RNA sequencing to map vascular endothelial cell responses in treated tumors .

Methodological Guidance

Q. What controls are essential when designing this compound-related angiogenesis assays?

- Positive controls : Bevacizumab (VEGFR2 inhibitor) or celecoxib (COX2 inhibitor) .

- Negative controls : Untreated HUVECs/CAMs or vehicle-only mice .

- Technical controls : Standardized VEGF concentrations (e.g., 10 ng/mL in HUVEC assays) .

Q. How should researchers address batch variability in this compound extraction or synthesis?

Q. What ethical considerations apply to this compound studies involving animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。